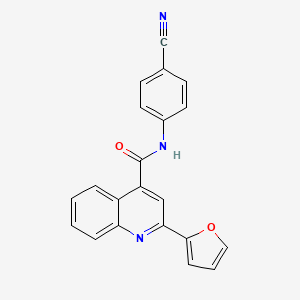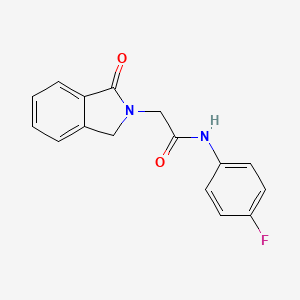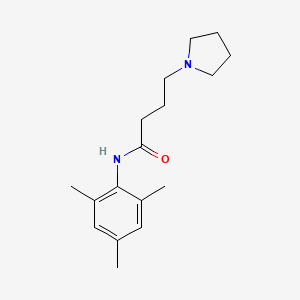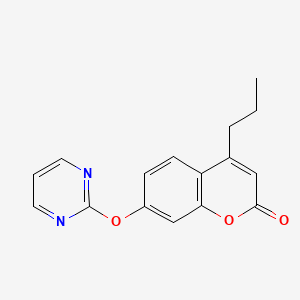
N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide, also known as CQ1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a quinoline ring system, which is known to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has been shown to target multiple signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation. N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has also been found to induce DNA damage and inhibit topoisomerase activity, which are important mechanisms for the treatment of cancer.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory and antioxidant properties. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is critical for the growth and spread of cancer cells. N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been found to have low toxicity in normal cells, making it a promising candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide is its potent anticancer activity against various cancer cell lines. It has also been found to have low toxicity in normal cells, making it a promising candidate for further development. However, one of the limitations of N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide is its poor solubility in aqueous media, which can make it difficult to administer in vivo. This can be overcome by the use of appropriate solubilizing agents or the development of prodrugs.
Zukünftige Richtungen
There are several future directions for the research of N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide. One potential direction is the development of N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide-based prodrugs that can improve its solubility and bioavailability. Another direction is the optimization of the synthesis method to improve the yield and purity of N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide and its potential applications in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Finally, the use of N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide as a building block for the synthesis of organic semiconductors could lead to the development of more efficient and cost-effective solar cells.
Synthesemethoden
The synthesis of N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide involves the reaction of 2-aminobenzonitrile with 2-furylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-chloroquinoline-3-carboxylic acid to yield the final product. This method has been optimized to produce high yields of N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide with good purity.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and photovoltaics. In medicinal chemistry, N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. In materials science, N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells.
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2/c22-13-14-7-9-15(10-8-14)23-21(25)17-12-19(20-6-3-11-26-20)24-18-5-2-1-4-16(17)18/h1-12H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXUIEQQOGEHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-2-[methyl(8-quinolylsulfonyl)amino]acetamide](/img/structure/B7478789.png)

![3-[(4-Phenylpiperazin-1-yl)carbonyl]-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478802.png)


![N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7478823.png)




![2-(4-chlorophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7478853.png)

